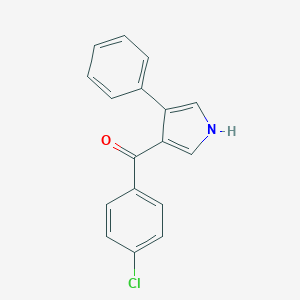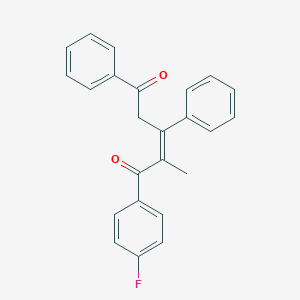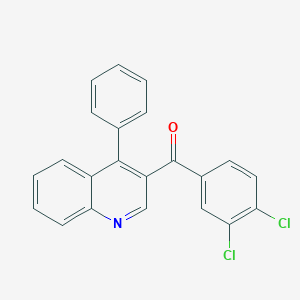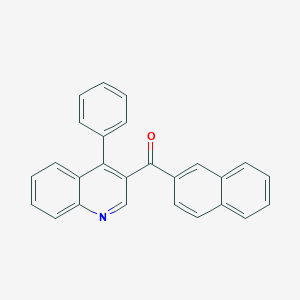
(4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone” is a chemical compound with the molecular formula C17H12ClNO . It has an average mass of 281.736 Da and a monoisotopic mass of 281.060730 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 281.736 g/mol . The compound has a molecular formula of C17H12ClNO . Other properties such as solubility, melting point, boiling point, and specific rotation are not available in the current resources .
Applications De Recherche Scientifique
Environmental Impact and Bioremediation
Chlorophenols in the Environment Chlorophenols, including compounds like 4-chlorophenol, are known for their moderate to high toxicity towards aquatic and mammalian life, depending on the environmental conditions and the specific chlorophenol. These compounds exhibit persistence in the environment under certain conditions, particularly in the absence of adapted microflora capable of biodegrading them. This persistence poses significant risks to aquatic ecosystems, highlighting the need for effective bioremediation strategies (Krijgsheld & Gen, 1986).
Methanotrophic Bacteria for Bioremediation Methanotrophs, a type of bacteria that utilize methane as their sole carbon source, offer a biotechnological application in mitigating environmental pollution, including that caused by chlorophenols. These bacteria can transform methane into valuable products while potentially reducing methane levels in the atmosphere. Their ability to generate single-cell proteins, biopolymers, and other valuable products makes them a focus for environmental biotechnology and pollution mitigation efforts (Strong, Xie, & Clarke, 2015).
Potential Therapeutic Applications
Anticancer Potential Research has explored the tumor specificity and keratinocyte toxicity of various compounds, including chlorophenyl derivatives. Certain compounds have demonstrated high tumor specificity with minimal toxicity towards normal cells, suggesting their potential as anticancer agents. This indicates a promising avenue for developing new anticancer drugs with reduced side effects (Sugita et al., 2017).
Orientations Futures
The future directions for research on “(4-chlorophenyl)(4-phenyl-1H-pyrrol-3-yl)methanone” could include further exploration of its synthesis, detailed structural analysis, investigation of its chemical reactions, elucidation of its mechanism of action, determination of its physical and chemical properties, and evaluation of its safety and hazards. Given the wide range of pharmacological activities exhibited by structurally similar compounds, it would also be interesting to explore the potential biological activities of "this compound" .
Propriétés
IUPAC Name |
(4-chlorophenyl)-(4-phenyl-1H-pyrrol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c18-14-8-6-13(7-9-14)17(20)16-11-19-10-15(16)12-4-2-1-3-5-12/h1-11,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHSEXGSZAHIIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl {[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}acetate](/img/structure/B396571.png)
![1-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole](/img/structure/B396573.png)

![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(4-fluorophenyl)-2-pyrimidinylamine](/img/structure/B396575.png)
![N-{2-[1-(3,4-dichlorophenyl)-1H-tetraazol-5-yl]vinyl}-N-[2-methoxy-5-(trifluoromethyl)phenyl]amine](/img/structure/B396576.png)

![1,4-Bis[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B396578.png)
![N-(5-methyl-3-isoxazolyl)-N-{2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]vinyl}amine](/img/structure/B396580.png)
![N-{2-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]vinyl}-N-(5-methyl-3-isoxazolyl)amine](/img/structure/B396581.png)
![3-[(5-Chloro-2-pyridinyl)amino]-1-(3-methylphenyl)-2-propen-1-one](/img/structure/B396582.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-[4-(trifluoromethyl)phenyl]-2-pyrimidinylamine](/img/structure/B396583.png)

![(4-Fluorophenyl)[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]methanone](/img/structure/B396591.png)